molecular formula C15H22O2 B14822838 2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene

2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene

Cat. No.: B14822838
M. Wt: 234.33 g/mol
InChI Key: CTWNCLCBRJIQMP-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and isopropyl groups attached to a benzene ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene can be achieved through several synthetic routes. One common method involves the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to form another intermediate. Finally, the intermediate is treated with isopropyl magnesium halide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or chlorine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .

Scientific Research Applications

2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclopropoxy-1-isopropoxy-4-isopropylbenzene include:

Uniqueness

What sets this compound apart from these similar compounds is the specific arrangement of the substituents on the benzene ring. This unique arrangement can lead to different chemical properties and reactivity, making it a valuable compound for specific applications and studies .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-cyclopropyloxy-4-propan-2-yl-1-propan-2-yloxybenzene

InChI

InChI=1S/C15H22O2/c1-10(2)12-5-8-14(16-11(3)4)15(9-12)17-13-6-7-13/h5,8-11,13H,6-7H2,1-4H3

InChI Key

CTWNCLCBRJIQMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC(C)C)OC2CC2

Origin of Product

United States

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